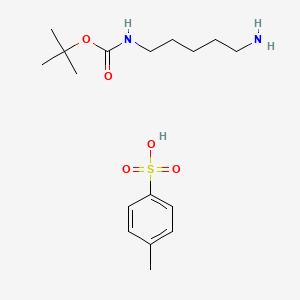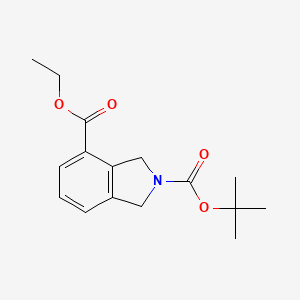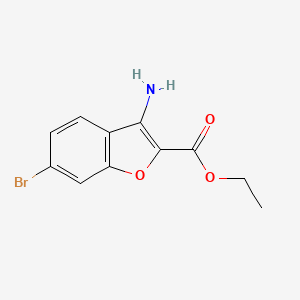
(3-Chloropropyl)sulfamoyl Chloride
概要
説明
“(3-Chloropropyl)sulfamoyl Chloride” is a useful research chemical with the molecular formula C3H7Cl2NO2S and a molecular weight of 192.06 . It is also known by the IUPAC name N-(3-chloropropyl)sulfamoyl chloride .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of acrylic acid or 3-chloropropionic acid with thionyl chloride, phosphoryl chloride, phosgene, or phosphorus trichloride . It can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .Molecular Structure Analysis
The molecule contains a total of 15 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, and 2 double bonds .Chemical Reactions Analysis
“this compound” is a highly reactive derivative of carboxylic acids and is widely used in acylations . It is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .Physical And Chemical Properties Analysis
“this compound” is a colorless to brown liquid with a boiling point of 283.8±42.0 ºC at 760 Torr and a density of 1.469±0.06 g/cm3 at 20 °C . It is slightly soluble in water (8.8 g/L at 25 ºC) .科学的研究の応用
Synthesis of Sulfamides : A study by Borghese et al. (2006) describes a safer and more convenient methodology for the large-scale preparation of sulfamides using N-substituted oxazolidin-2-one derivatives as synthetic equivalents of corrosive and hazardous N-sulfamoyl chloride (Borghese et al., 2006).
Silyl Radical-Mediated Activation : Hell et al. (2019) explored the activation of sulfamoyl and sulfonyl chlorides by Cl-atom abstraction by a silyl radical, leading to the direct access to aliphatic sulfonamides from alkenes. This process is significant in medicinal chemistry (Hell et al., 2019).
Preparation of Steroid Sulfamates : Kapras et al. (2009) utilized sulfamoyl chloride for preparing sulfamates of steroids. This process involved converting the corresponding alcohols into sulfamates (Kapras et al., 2009).
Alkylation of Phenols : Sato et al. (1987) demonstrated the use of sulfuryl chloride as an activator for sulfides in the selective preparation of ortho-alkylated phenols (Sato et al., 1987).
Introduction of New Sulfamoylation Reagent : Durham & Galemmo (1986) introduced a new sulfamoylation reagent, N-carbo-(trimethylsilyloxy)sulfamoyl chloride, which led to a high yielding preparation of thiatriazine-l,1-dioxides (Durham & Galemmo, 1986).
Synthesis of Dihydrobenzodioxin Derivatives : Itazaki et al. (1988) synthesized sulfamoyl dihydrobenzodioxins to study new sulfonamide diuretics. They used two different methods for their preparation (Itazaki et al., 1988).
Anilinolysis of Sulfamoyl Chlorides : Spillane, McHugh, & Burke (1998) studied the kinetics of the reaction of various sulfamoyl chlorides with anilines, suggesting an elimination mechanism involving an N-sulfonylamine (Spillane, McHugh, & Burke, 1998).
Protective Influence of Anthocyanins : Kowalczyk et al. (2004) investigated the antioxidative activity of natural anthocyanins in experimental intoxication with Sulphide-2-chloroethyl-3-chloropropyl (Kowalczyk et al., 2004).
作用機序
Target of Action
It is known that the compound is capable of acylation and possesses a 2-chloro-ethyl fragment (ch2ch2cl), which can be subjected to nucleophilic substitution . This suggests that it may interact with a variety of biological targets, particularly those with nucleophilic groups.
Mode of Action
(3-Chloropropyl)sulfamoyl Chloride is a bifunctional reagent. It can undergo acylation reactions, and its 2-chloro-ethyl fragment can be subjected to nucleophilic substitution . This allows it to form a variety of (hetero)cyclic compounds, suggesting a versatile mode of action depending on the specific biological context .
Pharmacokinetics
Its molecular weight of 19206 g/mol suggests that it may have favorable absorption and distribution characteristics.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-chloropropyl)sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2NO2S/c4-2-1-3-6-9(5,7)8/h6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFWTKBRRTYVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNS(=O)(=O)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717319 | |
| Record name | (3-Chloropropyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42065-72-5 | |
| Record name | (3-Chloropropyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)
![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)










